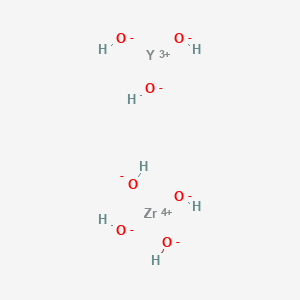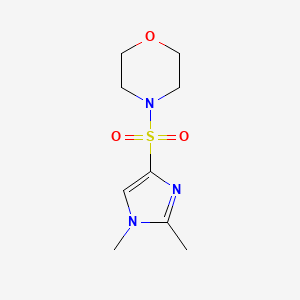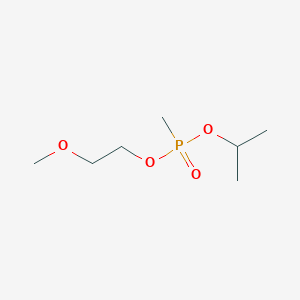
Yttrium zirconium(4+) hydroxide (1/1/7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium zirconium(4+) hydroxide (1/1/7) is a compound that combines yttrium, zirconium, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium zirconium(4+) hydroxide can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of yttrium and zirconium salts in an alkaline medium, followed by aging and calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of yttrium zirconium(4+) hydroxide often involves large-scale co-precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium zirconium(4+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both yttrium and zirconium ions.
Common Reagents and Conditions
Common reagents used in reactions with yttrium zirconium(4+) hydroxide include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving yttrium zirconium(4+) hydroxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of yttrium and zirconium, while reduction reactions may produce lower oxidation state compounds .
Applications De Recherche Scientifique
Yttrium zirconium(4+) hydroxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which yttrium zirconium(4+) hydroxide exerts its effects is primarily related to its ability to interact with other chemical species and materials. The compound’s molecular targets and pathways involve the coordination of yttrium and zirconium ions with various ligands, leading to the formation of stable complexes and the promotion of specific chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttria-stabilized zirconia (YSZ): A well-known compound used in solid oxide fuel cells and thermal barrier coatings.
Zirconium hydroxide: Used in catalysis and as a precursor for zirconium-based materials.
Yttrium hydroxide: Employed in various applications, including luminescent materials and catalysts.
Uniqueness
Yttrium zirconium(4+) hydroxide is unique due to its specific combination of yttrium and zirconium ions, which imparts distinct properties and enhances its performance in various applications. Its ability to form stable complexes and promote specific reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
194351-64-9 |
|---|---|
Formule moléculaire |
H7O7YZr |
Poids moléculaire |
299.18 g/mol |
Nom IUPAC |
yttrium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7 |
Clé InChI |
FVPMPWKTWOILGX-UHFFFAOYSA-G |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)




![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)


![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
